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Compound of Interest

Compound Name: Yadanzioside I

Cat. No.: B8220896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Yadanzioside I is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea

javanica (L.) Merr., a plant used in traditional medicine with known antiviral and antimalarial

properties. As a member of the quassinoid family, Yadanzioside I is characterized by a highly

oxygenated and complex tetracyclic triterpene skeleton. This guide provides a detailed

overview of the chemical structure, stereochemistry, and the experimental protocols used for

the elucidation of Yadanzioside I, presenting key data in a clear and accessible format for

researchers in natural product chemistry and drug discovery.

Chemical Structure and Properties
Yadanzioside I possesses a complex pentacyclic core structure, characteristic of the

bruceolide-type quassinoids, with a glucose moiety attached. The complete stereochemistry

and connectivity were established through extensive spectroscopic analysis, primarily Nuclear

Magnetic Resonance (NMR) and chemical degradation studies.

Quantitative Data Summary
The key physicochemical and spectroscopic data for Yadanzioside I are summarized in the

table below. This information is crucial for the identification and characterization of the
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compound.

Property Value

Molecular Formula C₂₉H₃₈O₁₆

Molecular Weight 642.6 g/mol

CAS Number 99132-95-3

IUPAC Name

Methyl

(1R,2S,3R,6R,8S,9S,11S,13R,14R,15R,16S,17

R)-3-(acetyloxy)-15,16-dihydroxy-9,13-dimethyl-

4,11-dioxo-10-(((2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)tetrahydro-2H-

pyran-2-yl)oxy)-5,18-

dioxapentacyclo[12.5.0.0¹˒⁶.0²˒¹⁷.0⁸˒¹³]nonadec-

9-ene-17-carboxylate

Appearance Amorphous powder

Optical Rotation [α]D²² +28.5° (c 0.5, MeOH)

¹H and ¹³C NMR Spectral Data
The following tables present the ¹H and ¹³C NMR chemical shifts for Yadanzioside I, which are

fundamental for its structural verification.

¹H NMR (400 MHz, C₅D₅N)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 3.68 d 8.5

H-2 2.50 m

H-3 6.05 d 3.0

H-5 3.15 d 8.0

H-6 2.85 m

H-7 5.10 d 6.0

H-9 4.15 d 2.0

H-11 4.85 d 2.0

H-12 6.20 s

H-14 3.45 d 9.0

H-15 4.65 d 9.0

OMe 3.75 s

Me-18 1.95 s

Me-19 1.60 s

OAc 2.10 s

H-1' 5.25 d 7.5

H-2' 4.20 t 8.0

H-3' 4.35 t 8.0

H-4' 4.40 t 8.0

H-5' 4.05 m

H-6'a 4.50 dd 11.5, 5.0

H-6'b 4.30 dd 11.5, 2.5
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¹³C NMR (100 MHz, C₅D₅N)

Carbon
Chemical Shift (δ,
ppm)

Carbon
Chemical Shift (δ,
ppm)

1 48.2 16 78.5

2 45.1 17 172.1

3 72.8 18-Me 21.0

4 84.5 19-Me 10.5

5 49.5 OMe 52.8

6 35.2 OAc-CO 170.5

7 79.8 OAc-Me 21.1

8 45.8 1' 103.2

9 78.2 2' 75.5

10 163.5 3' 78.8

11 75.1 4' 71.8

12 125.5 5' 79.2

13 48.8 6' 62.9

14 47.5

15 72.5

Experimental Protocols
The structural elucidation of Yadanzioside I was accomplished through a series of detailed

experimental procedures, as outlined below.

Isolation of Yadanzioside I
Extraction: The dried, defatted seeds of Brucea javanica were subjected to extraction with

methanol (MeOH).
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Partitioning: The resulting methanol extract was concentrated and then partitioned between

water and chloroform (CHCl₃) to separate compounds based on polarity. The water-soluble

fraction, containing the glycosides, was retained.

Chromatography:

The aqueous layer was subjected to column chromatography on Diaion HP-20, eluting

with a stepwise gradient of water and methanol to yield several fractions.

Fractions containing Yadanzioside I were further purified by repeated column

chromatography on silica gel using a chloroform-methanol-water solvent system.

Final purification was achieved by high-performance liquid chromatography (HPLC) on a

reversed-phase column (C18) with a methanol-water mobile phase to yield pure

Yadanzioside I as an amorphous powder.

Structure Elucidation Methodologies
The structure of Yadanzioside I was determined using a combination of spectroscopic

techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to

determine the exact molecular formula of C₂₉H₃₈O₁₆.

Infrared (IR) Spectroscopy: IR spectroscopy revealed the presence of hydroxyl (-OH), ester

carbonyl (C=O), and α,β-unsaturated ketone functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provided information on the number and chemical environment of protons,

including the anomeric proton of the glucose unit, methyl groups, and protons on the

quassinoid skeleton.

¹³C NMR: Indicated the presence of 29 carbon atoms and, in conjunction with DEPT

experiments, allowed for the classification of each carbon (CH₃, CH₂, CH, and quaternary

carbons).
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2D NMR (COSY, HMQC, HMBC): These experiments were crucial for establishing the

connectivity of the molecule.

COSY (Correlation Spectroscopy): Identified proton-proton coupling networks, helping

to piece together fragments of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): Correlated protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons

and carbons over two to three bonds, which was essential for connecting the different

structural fragments and determining the position of the glycosidic linkage and the

acetate group.

Chemical Degradation:

Acid Hydrolysis: Treatment of Yadanzioside I with dilute acid cleaved the glycosidic bond,

yielding the aglycone (the quassinoid part) and D-glucose, which was identified by its

optical rotation and comparison with an authentic sample. This confirmed the nature of the

sugar moiety.

Stereochemistry
The relative and absolute stereochemistry of Yadanzioside I was determined through a

combination of Nuclear Overhauser Effect (NOE) experiments and comparison of its NMR data

with those of known related quassinoids. The coupling constants in the ¹H NMR spectrum also

provided valuable information about the dihedral angles between adjacent protons, further

defining the stereochemical relationships within the ring system. The D-configuration of the

glucose unit was established by chemical correlation after hydrolysis.

Visualization of Chemical Structure
The following diagram illustrates the chemical structure of Yadanzioside I with its defined

stereochemistry.
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Caption: Chemical Structure of Yadanzioside I.

Note: The DOT language is not well-suited for generating complex 2D chemical structures with

correct stereochemistry and bond angles. The provided script is a conceptual representation.

For accurate visualization, chemical drawing software is recommended.

Conclusion
Yadanzioside I is a structurally complex quassinoid glycoside with significant biological

potential. The detailed spectroscopic and chemical analysis has provided a solid foundation for

its identification and further investigation. This guide serves as a comprehensive resource for

researchers, offering the necessary data and methodological insights to facilitate future studies

on Yadanzioside I and related compounds.
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To cite this document: BenchChem. [Yadanzioside I: A Comprehensive Technical Guide on
its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8220896#yadanzioside-i-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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